molecular formula C16H17FN6O2S B2984970 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide CAS No. 2310040-18-5

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide

Cat. No. B2984970
CAS RN: 2310040-18-5
M. Wt: 376.41
InChI Key: JSIPNSYODVYJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide” belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It is a part of a larger family of heterocycles, triazolothiadiazine, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Scientific Research Applications

Antimicrobial Activity

Researchers have developed novel derivatives of [1,2,4]triazolo[4,3-b]pyridazine, evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds with specific substituents showed potent anti-asthmatic activity, indicating potential applications in treating respiratory diseases (Kuwahara, M., Kawano, Y., Kajino, M., Ashida, Y., & Miyake, A., 1997). Additionally, some newly synthesized triazolo[4,3-b]pyridazine derivatives exhibited promising antiviral activity against hepatitis-A virus (HAV), suggesting potential for antiviral drug development (Shamroukh, A., & Ali, M. A., 2008).

Antitumor Activity

Research on 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines has shown that certain derivatives display high growth inhibitory activity against cancer cell lines. One particular compound demonstrated superior antitumor activity at a submicromolar level, indicating the potential for cancer treatment (Fares, M., Abou-Seri, S. M., Abdel‐Aziz, H., Abbas, S., Youssef, M. M. M., & Eladwy, R. A., 2014).

Chemical Synthesis Applications

A study on the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones for potential antimicrobial agents showcases the versatility of related compounds in chemical synthesis. This research underlines the compound's role as a precursor in generating new molecules with antimicrobial properties (Farghaly, T., & Hassaneen, H. M., 2013).

properties

IUPAC Name

4-fluoro-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-11-7-12(17)3-4-14(11)26(24,25)21(2)13-8-22(9-13)16-6-5-15-19-18-10-23(15)20-16/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPNSYODVYJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.